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Compound of Interest

Compound Name: Capuride

Cat. No.: B1668296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Capuride is a sedative and hypnotic agent with demonstrated anticonvulsant properties.[1] As

a monoureide sedative, its duration of hypnotic effect is comparable to that of short-acting

barbiturates.[2] These characteristics make Capuride a valuable reference compound in the

screening and development of new central nervous system (CNS) depressants, anxiolytics,

and anticonvulsant drugs. This document provides detailed application notes and protocols for

the use of Capuride in preclinical drug screening assays.

Physicochemical Properties
Property Value Source

IUPAC Name
N-carbamoyl-2-ethyl-3-

methylpentanamide
[2]

Molecular Formula C9H18N2O2 [2]

Molecular Weight 186.25 g/mol [2]

Synonyms Pacinox, Capurid

Mechanism of Action

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1668296?utm_src=pdf-interest
https://www.benchchem.com/product/b1668296?utm_src=pdf-body
https://www.medchemexpress.com/capuride.html
https://pubchem.ncbi.nlm.nih.gov/compound/Capuride
https://www.benchchem.com/product/b1668296?utm_src=pdf-body
https://www.benchchem.com/product/b1668296?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Capuride
https://pubchem.ncbi.nlm.nih.gov/compound/Capuride
https://pubchem.ncbi.nlm.nih.gov/compound/Capuride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the precise molecular mechanism of Capuride has not been fully elucidated, its sedative,

hypnotic, and anticonvulsant effects suggest it modulates CNS inhibitory neurotransmission.

Many sedative-hypnotics exert their effects by enhancing the activity of gamma-aminobutyric

acid (GABA), the primary inhibitory neurotransmitter in the brain. They typically bind to the

GABA-A receptor complex, increasing the influx of chloride ions and causing hyperpolarization

of the neuronal membrane, which leads to a decrease in neuronal excitability. It is hypothesized

that Capuride may act through a similar mechanism, although direct binding studies and

detailed electrophysiological recordings are not extensively reported in publicly available

literature.

Signaling Pathway
The signaling pathway for sedative-hypnotics that modulate the GABA-A receptor is well-

established. The binding of these compounds to the GABA-A receptor potentiates the effect of

GABA, leading to increased inhibitory signaling. This pathway is central to the regulation of

anxiety, sleep, and seizure activity.
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Caption: General signaling pathway for GABA-A receptor modulating sedative-hypnotics.

Application in Drug Screening
Capuride can be utilized as a positive control or reference compound in a variety of assays

aimed at identifying new drugs with sedative, hypnotic, or anticonvulsant activities.
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a. Sedative/Hypnotic Activity:

Loss of Righting Reflex (LORR): This is a common assay to assess hypnotic effects.

Open Field Test: To evaluate sedative effects by measuring locomotor activity.

Elevated Plus Maze: To assess anxiolytic-like effects.

b. Anticonvulsant Activity:

Maximal Electroshock Seizure (MES) Test: To identify compounds effective against

generalized tonic-clonic seizures.

Subcutaneous Metrazol (scMet) Seizure Test: To identify compounds effective against

myoclonic seizures.

6 Hz Psychomotor Seizure Test: A model for therapy-resistant partial seizures.

In Vitro Assays
Receptor Binding Assays: To determine the affinity of test compounds for the GABA-A

receptor complex in comparison to Capuride.

Electrophysiological Assays (e.g., Patch-Clamp): To measure the effect of test compounds

on chloride currents through the GABA-A receptor channel in cultured neurons or cell lines

expressing the receptor.

Experimental Protocols
Protocol 1: In Vivo Assessment of Anticonvulsant
Activity in Rodents
Objective: To determine the anticonvulsant efficacy of a test compound compared to Capuride.

Models:

Maximal Electroshock Seizure (MES) model in rats.

Subcutaneous Metrazol (scMet) model in rats.
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6 Hz Psychomotor Seizure model in mice.

Procedure:

Acclimatize animals for at least one week before the experiment.

Divide animals into groups: Vehicle control, Capuride (positive control), and Test Compound

groups (at various doses).

Administer Capuride or the test compound via the appropriate route (e.g., oral gavage (p.o.)

or intraperitoneal injection (i.p.)).

At the time of peak effect (predetermined in pharmacokinetic studies), induce seizures using

the respective models.

Observe and score the seizure activity. For the MES test, the endpoint is the abolition of the

hindlimb tonic extensor component. For the scMet test, the endpoint is the absence of clonic

spasms for at least 30 seconds. For the 6 Hz test, the endpoint is the absence of seizure

activity.

Calculate the median effective dose (ED50) for anticonvulsant activity.

Protocol 2: Assessment of Neurotoxicity in Rodents
Objective: To determine the neurotoxicity of a test compound in comparison to Capuride.

Model: Rotorod test in rats.

Procedure:

Train animals on the rotarod apparatus for a set period (e.g., 5 minutes) at a specific speed.

On the test day, administer the vehicle, Capuride, or the test compound.

At various time points post-administration, place the animals on the rotarod and record the

latency to fall.
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A significant decrease in the time spent on the rod indicates motor impairment and potential

neurotoxicity.

Calculate the median toxic dose (TD50).

Quantitative Data
The following table summarizes available in vivo data for Capuride, which can be used as a

benchmark for new compounds.

Assay Species
Route of
Administration

ED50 / TD50 Source

Anticonvulsant

Activity (MES

model)

Rat Oral (p.o.) 54 mg/kg

Anticonvulsant

Activity (scMet

model)

Rat Oral (p.o.) 77 mg/kg

Anticonvulsant

Activity (6 Hz

model)

Mouse
Intraperitoneal

(i.p.)
49-71 mg/kg

Neurotoxicity

(Rotorod)
Rat Oral (p.o.) 232 mg/kg

Experimental Workflow
The following diagram illustrates a typical workflow for screening novel compounds for

sedative-hypnotic and anticonvulsant properties using Capuride as a reference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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